4-[(3-Hydroxypropyl)amino]-2-nitrophenol
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Overview
Description
4-[(3-Hydroxypropyl)amino]-2-nitrophenol is an organic compound with the molecular formula C9H12N2O4. It is characterized by the presence of hydroxyl, amino, and nitro functional groups, making it a versatile compound in various chemical reactions. This compound is commonly used in the dye industry and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(3-Hydroxypropyl)amino]-2-nitrophenol can be synthesized starting from phenol. The synthetic route involves a nitration reaction followed by the introduction of the hydroxypropylamino group. The general steps are as follows:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrophenol.
Introduction of Hydroxypropylamino Group: The 2-nitrophenol is then reacted with 3-chloropropanol in the presence of a base, such as sodium hydroxide, to introduce the hydroxypropylamino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxypropyl)amino]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for esterification and amidation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 4-[(3-Hydroxypropyl)amino]-2-aminophenol.
Substitution: Formation of esters or amides depending on the substituents introduced.
Scientific Research Applications
4-[(3-Hydroxypropyl)amino]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and as a marker in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in hair dye formulations.
Industry: Utilized in the production of various industrial dyes and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxypropyl)amino]-2-nitrophenol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to changes in cellular processes, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-nitrophenol: Similar structure but lacks the hydroxypropyl group.
2-Amino-4-nitrophenol: Similar structure but with different positioning of functional groups.
Properties
CAS No. |
177080-35-2 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-(3-hydroxypropylamino)-2-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c12-5-1-4-10-7-2-3-9(13)8(6-7)11(14)15/h2-3,6,10,12-13H,1,4-5H2 |
InChI Key |
OQLFZVCVCTXDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCO)[N+](=O)[O-])O |
Origin of Product |
United States |
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